molecular formula C5H10ClN3 B6343716 1-ethyl-1H-pyrazol-4-amine hydrochloride CAS No. 948573-26-0

1-ethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6343716
CAS No.: 948573-26-0
M. Wt: 147.60 g/mol
InChI Key: QOVXVNPYUBGBDP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazol-4-amine hydrochloride (CAS: 876343-24-7) is a pyrazole derivative with the molecular formula C₅H₉N₃·HCl and a molecular weight of 147.61 g/mol (accounting for the hydrochloride salt). Structurally, it consists of a pyrazole ring substituted with an ethyl group at the 1-position and an amine group at the 4-position, forming a stable hydrochloride salt to enhance solubility in polar solvents like water .

This compound is primarily utilized as a pharmaceutical intermediate and organic synthesis precursor, particularly in the development of bioactive molecules. Its applications span laboratory research and industrial chemical production, where its reactive amine group enables functionalization for drug discovery pipelines .

Properties

IUPAC Name

1-ethylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-8-4-5(6)3-7-8;/h3-4H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXVNPYUBGBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Nitropyrazole

The alkylation step involves reacting 4-nitropyrazole with ethyl iodide in the presence of a base. Key parameters include:

Parameter Conditions Source
Solvent Acetonitrile or DMF
Base Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
Temperature 60–120°C
Reaction Time 12–18 hours
Yield 66–69%

Mechanistic Insight : The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the ethyl iodide. Steric hindrance at the pyrazole’s 1-position ensures selective ethylation.

Example Protocol :

  • Dissolve 4-nitropyrazole (2.65 mmol) in acetonitrile (10 mL).

  • Add K₂CO₃ (5.3 mmol) and ethyl iodide (2.9 mmol).

  • Heat at 60°C for 18 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and concentrate to obtain 1-ethyl-4-nitro-1H-pyrazole.

Nitro Group Reduction

The nitro group is reduced to an amine via catalytic hydrogenation:

Parameter Conditions Source
Catalyst Palladium on carbon (Pd/C, 10% w/w)
Hydrogen Source H₂ gas (1 atm) or ammonium formate
Solvent Methanol or ethanol
Reaction Time 12–18 hours
Yield 85–90%

Critical Considerations :

  • Catalyst Loading : Excess Pd/C (>20% w/w) may accelerate side reactions like over-reduction.

  • Acid Additives : HCl (1–2 equiv) enhances proton availability, stabilizing the amine product.

Example Protocol :

  • Dissolve 1-ethyl-4-nitro-1H-pyrazole (1.0 g) in methanol (20 mL).

  • Add Pd/C (50 mg) and stir under H₂ atmosphere for 18 hours.

  • Filter through Celite®, concentrate, and treat with HCl to form the hydrochloride salt.

Process Optimization and Side Reactions

Mitigating Over-Alkylation

Over-alkylation at the pyrazole’s 3-position is a common side reaction. Strategies to suppress this include:

  • Controlled Stoichiometry : Limiting ethyl iodide to 1.1 equivalents.

  • Low-Temperature Alkylation : Conducting reactions at 0°C initially to slow kinetics.

Purification Challenges

The hydrochloride salt is hygroscopic, necessitating:

  • Drying Under Vacuum : 24–48 hours at 40°C.

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to improve purity.

Characterization and Quality Control

Key Analytical Data :

Property Value Method
Melting Point 238–240°C (decomposes)DSC
¹H NMR (DMSO-d6) δ 8.10 (s, 2H, NH₂), 4.11 (q, 2H, CH₂), 1.35 (t, 3H, CH₃)400 MHz NMR
Purity >98% (HPLC)C18 column, 0.1% TFA

Impurity Profile :

  • Residual Solvents : Acetonitrile (<50 ppm, GC-MS).

  • Pd Residue : <10 ppm (ICP-OES).

Hazard Precaution
Skin/Eye Irritation Use nitrile gloves and goggles
Respiratory Risk Handle in fume hood; avoid dust inhalation
Hydrogen Gas Ensure leak-proof reactors and ventilation

Industrial-Scale Adaptations

Continuous Flow Synthesis :

  • Reactor Design : Microfluidic systems reduce reaction time to 2–4 hours.

  • Catalyst Recycling : Fixed-bed reactors with immobilized Pd/C improve cost efficiency.

Applications in Pharmaceutical Synthesis

1-Ethyl-1H-pyrazol-4-amine hydrochloride serves as a precursor for:

  • Kinase Inhibitors : JAK2 and EGFR inhibitors (e.g., ruxolitinib analogs).

  • Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1-ethyl-1H-pyrazol-4-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-ethyl-1H-pyrazol-4-amine hydrochloride, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-Ethyl-1H-pyrazol-4-amine hydrochloride (876343-24-7) Ethyl (1-position), amine (4-position), HCl salt C₅H₉N₃·HCl 147.61 Pharmaceutical intermediate
1-Methyl-1H-pyrazol-4-amine hydrochloride (127107-23-7) Methyl (1-position), amine (4-position), HCl salt C₄H₇N₃·HCl 133.58 Similar reactivity; lower hydrophobicity
1-Methyl-1H-pyrazol-4-amine dihydrochloride (1063734-49-5) Methyl (1-position), amine (4-position), 2HCl C₄H₇N₃·2HCl 170.04 Higher solubility due to dihydrochloride
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride (1896159-87-7) Methyl (1-position), N-methylamine (4-position), 2HCl C₅H₉N₃·2HCl 184.06 Enhanced steric hindrance; niche synthesis
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride (1803600-64-7) Dimethoxyphenylmethyl (1-position), amine (4-position), HCl C₁₂H₁₆ClN₃O₂ 277.73 Potential CNS-targeting applications
1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride (1183348-53-9) Chloropropyl (1-position), methyl (4-position), HCl C₇H₁₂ClN₂·HCl 195.09 Discontinued; likely stability issues

Structural and Functional Differences

  • Salt Form: Dihydrochloride salts (e.g., 1063734-49-5) exhibit higher aqueous solubility compared to monohydrochloride derivatives, advantageous for formulation in drug delivery systems .
  • Chlorinated Derivatives : Compounds like 1183348-53-9 incorporate chloropropyl chains, increasing electrophilicity but possibly compromising stability, as indicated by discontinued commercial availability .

Pharmacological and Industrial Relevance

  • 1-Ethyl vs. 1-Methyl Derivatives : The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability for drug candidates. Methyl analogs (e.g., 127107-23-7) are more polar, favoring applications requiring rapid aqueous dissolution .
  • Complex Modifications : Derivatives with extended aromatic systems (e.g., 1803600-64-7) are explored for targeted therapies, leveraging interactions with hydrophobic binding pockets in proteins .

Biological Activity

1-Ethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Ethyl-1H-pyrazol-4-amine hydrochloride has a molecular formula of C₅H₈ClN₃ and a molar mass of approximately 145.59 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry, allowing for various substitutions that can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-ethyl-1H-pyrazol-4-amine hydrochloride, exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit tubulin polymerization, an essential process for cancer cell division. Notably, certain derivatives have shown IC50 values ranging from 1.25 to 3.98 µM against breast and prostate cancer cell lines, indicating potent anticancer properties .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. In a study focusing on antibiotic adjuvants, several pyrazole derivatives exhibited significant activity against multidrug-resistant strains of Acinetobacter baumannii. Some derivatives were found to enhance the efficacy of existing antibiotics, demonstrating potential as synergistic agents in treating resistant infections . The direct antibacterial activity was assessed using agar diffusion and broth microdilution methods, revealing moderate inhibition against Gram-positive bacteria .

The mechanisms underlying the biological activities of 1-ethyl-1H-pyrazol-4-amine hydrochloride are primarily linked to its interactions with cellular targets. For example, the compound's ability to inhibit tubulin polymerization suggests that it may interfere with microtubule dynamics essential for mitosis in cancer cells . Additionally, the presence of functional groups in the pyrazole structure contributes to its reactivity and binding affinity with various biological macromolecules.

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Compounds based on 1-ethyl-1H-pyrazol-4-amine hydrochloride showed selective cytotoxicity against MCF-7 and PC-3 cell lines with IC50 values between 2.97 µM and 3.60 µM .
Antibacterial Activity Derivatives demonstrated significant activity against colistin-resistant Acinetobacter baumannii, with some achieving MIC values as low as 4 µg/mL .
Synergistic Effects The compound enhanced the efficacy of antibiotics against resistant bacterial strains, indicating potential for use in combination therapies .

Q & A

Q. What experimental controls mitigate variability in enzymatic inhibition assays?

  • Positive controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
  • Buffer optimization : Use HEPES (pH 7.4) instead of Tris to avoid amine group interference. Replicate experiments (n ≥ 3) and apply ANOVA (p < 0.05) to confirm significance .

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